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molecular formula C9H8O2 B139856 2-Phenylacrylic acid CAS No. 492-38-6

2-Phenylacrylic acid

Cat. No. B139856
M. Wt: 148.16 g/mol
InChI Key: ONPJWQSDZCGSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420278

Procedure details

A stirred solution of atropic acid (10.3 g, 69.5 mmol) in dry tetrahydrofuran (100 ml) was treated under nitrogen with N-methylmorpholine (7.7 ml, 70.0 mmol), cooled to -10°, treated dropwise with iso-butylchloroformate (9 ml, 69.4 mmol), treated dropwise with benzylamine (7.6 ml, 69.6 mmol), warmed to room temperature over 1 hour, filtered and evaporated in vacuo to give a yellow oil which was dissolved in ether (100 ml). The solution was washed with 0.1N-HCl (200 ml) , brine (100 ml), 0.1N-NaOH (100 ml) and brine (100 ml) , dried (MgSO4), and evaporated in vacuo to give a yellow liquid. Purification by chromatography (silica; di-iso-propyl ether) gave the product as white crystals (7.3 g), m.p. 84°-86° (from di-iso-propyl ether). (Found: C, 80.8; H, 6.3; N, 5.7. C16H15NO requires C, 81.0; H, 6.4; N, 5.9%.)
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=O)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].CN1CCOCC1.C(OC(Cl)=O)C(C)C.[CH2:27]([NH2:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O1CCCC1.CCOCC>[C:4]1([C:2](=[CH2:3])[C:1]([NH:34][CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:11])[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)O
Name
Quantity
7.7 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Three
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10°
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
WASH
Type
WASH
Details
The solution was washed with 0.1N-HCl (200 ml) , brine (100 ml), 0.1N-NaOH (100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica; di-iso-propyl ether)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)NCC1=CC=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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